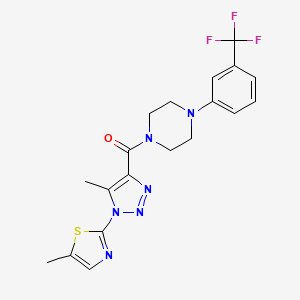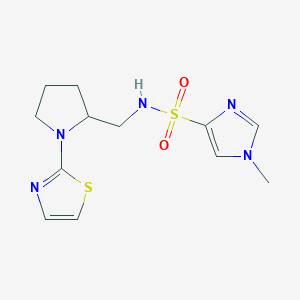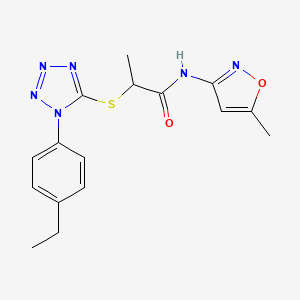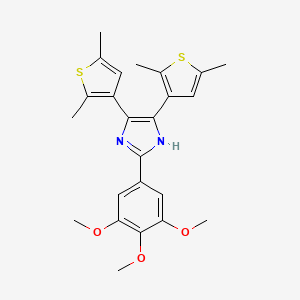
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound featuring a unique structure that combines thiophene and imidazole rings with a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Core: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the imidazole core.
Attachment of the Trimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the trimethoxyphenyl group is attached to the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Friedel-Crafts reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the trimethoxyphenyl group and the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers. Its unique structure allows for tunable electronic properties, which are essential for developing new materials for electronic devices.
Biology and Medicine
In biology and medicine, 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is explored for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
Industrially, this compound could be used in the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications due to its conductive properties.
作用机制
The mechanism of action of 4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with molecular targets through its imidazole and thiophene rings. These interactions can modulate the activity of enzymes, receptors, or ion channels, depending on the specific biological context. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
4,5-bis(thiophen-2-yl)-1H-imidazole: Lacks the dimethyl and trimethoxy substitutions, resulting in different electronic properties.
2-(3,4,5-trimethoxyphenyl)-1H-imidazole:
4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole: Lacks the trimethoxyphenyl group, which may reduce its biological activity.
Uniqueness
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both thiophene and trimethoxyphenyl groups enhances its versatility in various applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-12-8-17(14(3)30-12)21-22(18-9-13(2)31-15(18)4)26-24(25-21)16-10-19(27-5)23(29-7)20(11-16)28-6/h8-11H,1-7H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPUTSYNIIOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(SC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2617598.png)
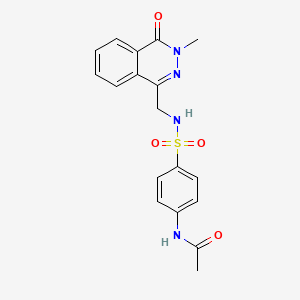
![3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2617600.png)
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2617603.png)
![N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)
![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

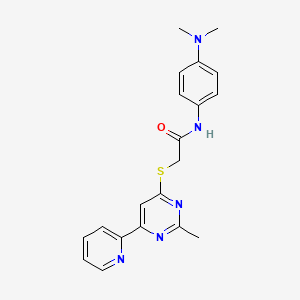
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

